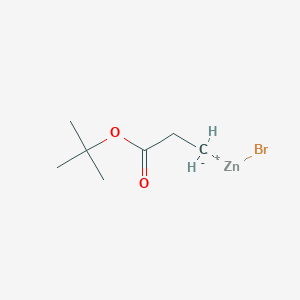

tert-butyl 3-(bromozincio)propanoate

Description

Contextualization of Organozinc Reagents in Synthetic Organic Chemistry

Organozinc compounds, which feature a carbon-zinc bond, are a cornerstone of modern synthetic organic chemistry. wikipedia.org Although they were among the first organometallic compounds to be synthesized, their utility was initially overshadowed by more reactive organometallic reagents like Grignard (organomagnesium) and organolithium compounds. wikipedia.orgacs.org However, organozinc reagents have experienced a resurgence in recent decades due to their unique balance of reactivity and functional group tolerance. acs.orgrsc.org This tolerance allows for the construction of complex molecules bearing sensitive functional groups that would not survive the harsher conditions required for more reactive organometallics. nih.gov Their utility is prominent in C-C bond formation reactions, including the renowned Negishi coupling and the Reformatsky reaction. wikipedia.orgacs.org

Historical Development and Significance of Reformatsky-Type Reagents

The Reformatsky reaction, discovered by Russian chemist Sergey Nikolaevich Reformatsky in 1887, is a landmark method for forming carbon-carbon bonds. byjus.comnih.govyoutube.com This reaction typically involves the condensation of an aldehyde or ketone with an α-halo ester in the presence of metallic zinc to produce a β-hydroxy ester. byjus.comwikipedia.org The key intermediate in this process is an organozinc reagent, often referred to as a Reformatsky enolate, which is formed in situ. wikipedia.orglibretexts.org The discovery was significant because it provided a reliable method to generate ester enolates under neutral conditions, avoiding self-condensation issues associated with base-catalyzed methods. nih.govbyjus.com Over the past century, the reaction has become a versatile and indispensable tool in organic synthesis for creating complex molecules. youtube.comrsc.orgnumberanalytics.com

Overview of tert-butyl 3-(bromozincio)propanoate as a Key Building Block in C-C Bond Formation

This compound is a specific and highly useful Reformatsky-type reagent. It is generated from the reaction of zinc with tert-butyl 3-bromopropanoate (B1231587). As a zinc enolate, it serves as a nucleophilic three-carbon building block. In a typical Reformatsky reaction, it adds to the electrophilic carbonyl carbon of an aldehyde or ketone. This addition, followed by an acidic workup, results in the formation of a new carbon-carbon bond and yields a γ-hydroxy ester. acs.org Its structure allows for the introduction of a propanoate ester moiety, which is a valuable synthon for a variety of more complex molecular targets.

Unique Reactivity Profile of Reformatsky Reagents Compared to Other Organometallics

The reactivity of organozinc halides, the class of compounds to which this compound belongs, is notably more moderate than that of their organomagnesium (Grignard) and organolithium counterparts. wikipedia.orglibretexts.orgorganic-chemistry.orgpearson.com This attenuated reactivity is a key advantage. Reformatsky enolates are sufficiently nucleophilic to add to aldehydes and ketones but are generally unreactive toward the ester functionality present within their own structure or in other molecules in the reaction mixture. wikipedia.orglibretexts.orgpearson.compearson.com In contrast, the highly basic and nucleophilic nature of Grignard and organolithium reagents would lead to unwanted side reactions, such as nucleophilic attack on the ester group. pearson.compearson.com This chemoselectivity makes organozinc reagents particularly suitable for syntheses involving multifunctional molecules. nih.gov

Table 1: Reactivity Comparison of Organometallic Reagents

| Organometallic Reagent | General Formula | Reactivity | Basicity | Tolerance to Functional Groups |

| Organolithium | R-Li | Very High | Very High | Low |

| Organomagnesium (Grignard) | R-MgX | High | High | Low |

| Organozinc (Reformatsky) | R-ZnX | Moderate | Low | High |

Structure

3D Structure of Parent

Properties

IUPAC Name |

bromozinc(1+);tert-butyl propanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13O2.BrH.Zn/c1-5-6(8)9-7(2,3)4;;/h1,5H2,2-4H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QMJPAQDSXTXQRB-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C[CH2-].[Zn+]Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13BrO2Zn | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Tert Butyl 3 Bromozincio Propanoate

Direct Oxidative Addition of Zinc to tert-butyl 3-bromopropanoate (B1231587)

The most direct and common method for preparing tert-butyl 3-(bromozincio)propanoate is through the oxidative addition of zinc metal into the carbon-bromine bond of tert-butyl 3-bromopropanoate. wikipedia.orgjk-sci.com This reaction, a cornerstone of the Reformatsky reaction, forms a carbon-zinc bond, yielding the desired organozinc reagent. adichemistry.com However, the reaction between zinc metal and organic halides can be sluggish. This is often due to a passivating layer of zinc oxide on the metal's surface, which necessitates various activation strategies to ensure efficient and reproducible reagent formation. nih.gov

To overcome the low reactivity of commercial zinc dust, several activation methods have been developed. These techniques aim to clean the zinc surface, increase its surface area, or enhance its electronic properties to facilitate the oxidative addition step. The formation of the organozinc species is understood to be a two-step process: first, the oxidative addition to form a surface-bound organozinc intermediate, and second, the solubilization of this intermediate into the solution. nih.gov Activation methods can selectively accelerate one or both of these steps. nih.govacs.org

Activation Strategies for Zinc Metal

Mechanical Activation Methods

Mechanical activation, primarily through ball-milling, offers a solvent-less or low-solvent method for activating zinc. nih.gov This high-energy grinding process continuously breaks down zinc particles, exposing fresh, unoxidized metal surfaces for reaction. It is a versatile technique that can be applied to various physical forms of commercially available zinc, potentially obviating the need for chemical activators or strictly anhydrous solvents and leading to more reproducible results. nih.gov

Chemical Activation Agents (e.g., Zinc-Copper Couple, Rieke Zinc)

Chemical activation is the most widely employed strategy for generating highly reactive zinc for use in reactions like the Reformatsky.

Zinc-Copper Couple: A classic and effective method involves the use of a zinc-copper couple. jk-sci.comsciencemadness.org This bimetallic system is typically prepared by treating zinc dust with a salt of copper, such as copper(II) acetate. jk-sci.comsciencemadness.org The resulting material is a storable form of activated zinc where the copper appears to enhance the surface activity of the zinc, leading to faster reactions and higher yields in the formation of Reformatsky reagents compared to unactivated zinc. sciencemadness.orgcapes.gov.br

Rieke Zinc: For reactions requiring exceptionally high reactivity, Rieke zinc is the activator of choice. adichemistry.comwikipedia.org It is not a pre-treated zinc but rather a highly reactive, finely divided form of elemental zinc generated in situ through the reduction of a zinc salt, typically zinc chloride (ZnCl₂), with a potent reducing agent like lithium naphthalenide or potassium metal. nih.govnih.govresearchgate.net Rieke zinc is reactive enough to undergo oxidative addition with a wide range of organic halides, including those that are typically unreactive towards other forms of zinc. nih.govsigmaaldrich.com The reactivity of Rieke zinc preparations can be influenced by the soluble salt byproducts, such as lithium chloride, which remain in the supernatant and aid in solubilizing the newly formed organozinc species. nih.govnih.gov

Table 1: Comparison of Zinc Activation Methods

| Activation Method | Principle | Typical Reagents/Procedure | Key Advantages |

|---|---|---|---|

| Mechanical | Exposes fresh metal surfaces via physical grinding. | Ball-milling of zinc powder. | General applicability, reduces need for solvents/chemical activators. nih.gov |

| Zinc-Copper Couple | Creates a more reactive bimetallic surface. | Treatment of Zn dust with Cu(OAc)₂ in acetic acid. sciencemadness.org | Storable, more active than Zn alone, improves yields. sciencemadness.orgcapes.gov.br |

| Rieke Zinc | In situ generation of high-purity, high-surface-area zinc. | Reduction of ZnCl₂ with Li or K and naphthalene. nih.govresearchgate.net | Extremely high reactivity, enables reaction with less reactive halides. sigmaaldrich.com |

| Chemical Treatment | Removes passivating oxide layer or aids solubilization. | I₂, 1,2-dibromoethane (B42909), TMSCl, LiCl. wikipedia.orgnih.gov | LiCl in THF enhances reagent formation by improving solubility. nih.gov |

Ultrasonic and Electrochemical Activation Techniques

Ultrasonic Activation: The application of ultrasound is another physical method to activate zinc. google.com Sonication creates intense localized heating and pressure through acoustic cavitation, which can effectively clean and disrupt the metal surface, promoting the oxidative addition reaction. acs.org

Electrochemical Activation: An alternative approach involves the electrochemical generation of reactive zinc. oup.com By reducing a zinc salt at a cathode, a highly divided, nascent form of zinc is produced. This electrolytic zinc is sufficiently reactive to react with activated organic halides, such as α-bromoesters, providing a useful alternative to conventional chemical activation methods. oup.com

The choice of solvent is critical, as it influences both the rate of formation and the stability of the resulting this compound. The solvent can affect both the oxidative addition at the zinc surface and the solubilization and subsequent stability of the organozinc reagent in solution. nih.govnih.gov

Tetrahydrofuran (B95107) (THF) and Diethyl Ether: These are common inert, ethereal solvents for the Reformatsky reaction. adichemistry.combyjus.com While they provide a suitable medium, the formation of organozinc reagents in THF alone can be slow. researchgate.net The reaction in THF is significantly accelerated by the addition of salts like LiCl, which assists in dissolving the organozinc species from the metal surface. nih.govnih.gov

Dimethylformamide (DMF): Polar aprotic solvents like DMF were historically used to promote the synthesis of organozinc reagents before the widespread adoption of activators like LiCl. nih.govnih.gov Studies have revealed that solvents like DMF and DMSO accelerate the initial oxidative addition step itself, in contrast to LiCl in THF which primarily speeds up the subsequent solubilization. nih.govnih.gov While effective at promoting the reaction, DMF can be difficult to remove and may lead to compatibility issues with sensitive functional groups. nih.gov The stability of the final reagent is also solvent-dependent, as the coordinating power of the solvent (DMF is a stronger coordinator than THF) can influence the structure and reactivity of the organozinc complex, potentially affecting side reactions like elimination. iasoc.it

Table 2: Influence of Solvents on Reagent Formation

| Solvent | Key Characteristics | Effect on Reagent Formation | Common Co-additives |

|---|---|---|---|

| Tetrahydrofuran (THF) | Moderately polar ether, common inert solvent. | Slow reagent formation alone; primarily facilitates solubilization with additives. nih.govresearchgate.net | LiCl wikipedia.orgnih.gov |

| Diethyl Ether | Less polar ether, common inert solvent. | Similar behavior to THF, provides an inert medium for the reaction. adichemistry.combyjus.com | Zinc activators |

| Dimethylformamide (DMF) | Polar aprotic solvent. | Accelerates the initial oxidative addition step at the zinc surface. nih.govnih.gov | Often used without other activators. |

Optimizing temperature and reaction time is crucial for maximizing the yield of this compound while minimizing decomposition or side reactions. The ideal parameters depend heavily on the activity of the zinc and the solvent system used.

Temperature: The initiation of the reaction often requires gentle heating, but once started, the oxidative addition is exothermic and may require cooling to maintain a steady temperature (e.g., 20–30 °C). orgsyn.orgmdpi.com With highly activated zinc, such as Rieke zinc, reactions can often proceed efficiently at room temperature or with gentle reflux. riekemetals.comriekemetals.com For less reactive zinc systems, elevated temperatures may be necessary to drive the reaction to completion. researchgate.net

Reaction Time: The time required for complete conversion of the starting bromide varies significantly. Reactions using highly activated Rieke zinc can be complete in a few hours. riekemetals.com In contrast, less efficient activation methods or less reactive substrates might require significantly longer reaction times, sometimes overnight or longer, to achieve a satisfactory yield. orgsyn.org The progress of the reaction is typically monitored by the consumption of the starting alkyl halide.

Table 3: General Parameters for Reagent Generation

| Parameter | Typical Condition | Rationale / Effect on Reaction |

|---|---|---|

| Temperature | 20°C to reflux | Balances the need for activation energy against the exothermic nature of the reaction and stability of the product. orgsyn.orgriekemetals.com |

| Reaction Time | 2 - 24 hours | Dependent on the reactivity of the zinc and substrates; sufficient time is needed for complete conversion of the halide. orgsyn.orgriekemetals.com |

| Atmosphere | Inert (Nitrogen/Argon) | Organozinc reagents can be sensitive to air and moisture, requiring air-free techniques for optimal results. wikipedia.orgriekemetals.com |

Influence of Additives and Catalysts on Zinc Insertion Efficiency

The direct oxidative addition of metallic zinc into the carbon-bromine bond of tert-butyl 3-bromopropanoate is the most fundamental route to this compound. This process, however, can be sluggish and is highly dependent on the activation state of the zinc metal. To enhance the reaction rate and improve yields, various additives and catalysts are employed to activate the zinc surface and facilitate the insertion.

The efficiency of this zinc insertion is crucial for the successful formation of the organozinc reagent. Several techniques have been developed to activate the zinc metal, thereby increasing reaction yields. jk-sci.com The use of a catalytic amount of iodine is a well-established method; iodine is believed to clean the passivating oxide layer from the zinc surface and may convert the alkyl bromide to a more reactive alkyl iodide in situ. organic-chemistry.org This activation is critical for ensuring a reliable and efficient reaction. organic-chemistry.org Other methods include using freshly prepared zinc powder, acid-washed zinc, or a more reactive zinc-copper couple, which is formed by treating zinc dust with a copper salt like copper acetate. jk-sci.combyjus.com The addition of trimethylsilyl (B98337) chloride has also been shown to activate the zinc for this transformation. jk-sci.com

These activation methods are designed to overcome the initiation barrier of the reaction, ensuring a smooth and complete conversion to the desired organozinc reagent.

Table 1: Additives and Catalysts for Zinc Activation in Reformatsky Reactions

| Additive/Catalyst | Function | Reference |

| Iodine (I₂) | Activates zinc surface by removing oxide layer; may form more reactive alkyl iodide intermediate. | organic-chemistry.org |

| Zinc-Copper Couple | Provides a more reactive bimetallic surface for oxidative insertion. | jk-sci.com |

| Acid Washing (e.g., HCl) | Removes passivating zinc oxide layer from the metal surface. | byjus.com |

| Trimethylsilyl Chloride | Activates the zinc metal, improving reaction yields. | jk-sci.com |

Transmetalation Approaches to this compound

Transmetalation offers an alternative pathway to this compound, often providing better control and tolerance for sensitive functional groups. This indirect method involves the preparation of a more reactive organometallic species which then transfers its organic group to a zinc salt.

One sophisticated approach involves the initial formation of a lithium enolate from the parent ester, tert-butyl propanoate, using a strong lithium base like lithium diisopropylamide (LDA). This lithium enolate is then transmetalated by reacting it with a zinc salt, such as zinc bromide (ZnBr₂). This method is particularly advantageous as it allows for the formation of the zinc enolate under precisely controlled conditions. Research has shown that switching from lithium enolates to zinc enolates can lead to improved yields and, in the case of chiral substrates, higher enantioselectivity by creating a more rigid transition state. hw.ac.uk

A common transmetalation strategy involves the use of Grignard reagents. In this method, tert-butyl 3-bromopropanoate would first be converted to its corresponding magnesium derivative, 3-(tert-butoxycarbonyl)propylmagnesium bromide, via reaction with magnesium metal. This Grignard reagent is then treated with a zinc salt like ZnCl₂. researchgate.net The presence of lithium chloride (LiCl) is often crucial in these reactions, as it breaks up magnesium and zinc aggregates, leading to more reactive and soluble "turbo" Grignard and organozinc species. researchgate.netrsc.org This approach is notable because the tert-butyl ester group is generally stable to the Grignard reagent formed, allowing for a selective transmetalation to yield the desired organozinc compound. orgsyn.org

Table 2: Comparison of Transmetalation Precursors

| Precursor | Formation Method | Transmetalation Agent | Key Advantages | Reference |

| Organolithium | Deprotonation with strong base (e.g., LDA) | ZnBr₂ or ZnCl₂ | Precise control, potentially higher stereoselectivity. | hw.ac.uk |

| Grignard Reagent | Reaction of alkyl halide with Mg metal | ZnCl₂ (often with LiCl) | Utilizes readily available starting materials; enhanced reactivity with LiCl. | researchgate.net |

Utilizing Other Organometallic Species

While lithium and magnesium precursors are the most common, the principles of transmetalation can be extended to other organometallic compounds. For instance, organoaluminum or organoindium species could potentially serve as precursors. The general viability of using various metals, including indium, has been demonstrated in related Reformatsky-type reactions, suggesting that a transmetalation from an organoindium intermediate to a zinc salt is a plausible, albeit less common, synthetic route. wikipedia.org

Continuous Flow Methodologies for Reagent Synthesis

Continuous flow chemistry has emerged as a powerful technology for the synthesis of organometallic reagents, which are often unstable, exothermic, and sensitive to air and moisture. nih.gov This on-demand approach overcomes many limitations of traditional batch processing, enhancing safety and reproducibility. nih.govresearchgate.net

The continuous synthesis of organozinc halides like this compound is typically achieved using packed-bed reactors. nih.govresearchgate.net In this design, a solution of the precursor, tert-butyl 3-bromopropanoate, in an inert solvent like tetrahydrofuran (THF) is continuously pumped through a column packed with zinc metal, often in the form of turnings or granules. nih.govacs.org

Key engineering and design features of these systems include:

Packed-Bed or Tubular Reactors : The most common design is a tubular column that holds a large excess of the solid zinc reagent. This ensures complete conversion of the organic halide as it flows through the reactor. nih.govacs.org Some systems are adapted from reactors originally designed for continuous Grignard synthesis. acs.orgresearchgate.net

Temperature Control : The reactor column is often enclosed in a heating jacket connected to a thermocouple to maintain a consistent and optimal temperature, which is crucial for controlling the reaction rate and preventing side reactions. nih.gov

Metal Replenishment : Advanced reactor designs may include a replenishment unit that allows for the addition of fresh zinc turnings during operation, enabling long-term, uninterrupted synthesis. acs.orgresearchgate.net

Materials : Reactor tubing is often made of chemically inert materials such as fluorinated ethylene (B1197577) propylene (B89431) (FEP) or perfluoroalkoxy (PFA) to prevent corrosion and contamination. nih.gov

This methodology allows for the safe, scalable, and on-demand production of the organozinc reagent with reproducible concentrations, which can then be directly used in subsequent reactions. nih.gov Studies on analogous systems have demonstrated that full conversion of the halide can be achieved in a single pass through the reactor, with organozinc yields often exceeding 80-90%. acs.org

Optimization of Flow Rates and Residence Times

The synthesis of organozinc reagents, including this compound, has been significantly advanced through the adoption of continuous flow chemistry. This methodology offers superior control over reaction parameters, leading to improved yields, safety, and scalability compared to traditional batch processes.

In a continuous flow setup, a solution of the organic halide (tert-butyl 3-bromopropanoate) is passed through a packed-bed reactor containing zinc. The optimization of flow rates and residence times is critical for maximizing the conversion to the desired organozinc reagent.

Key Optimization Parameters:

Flow Rate: The rate at which the reactant solution is pumped through the reactor. Slower flow rates generally lead to longer residence times and higher conversion, but at the cost of lower throughput.

Residence Time: The average time the reactant solution spends in contact with the zinc bed. It is inversely proportional to the flow rate.

Temperature: The reaction is often exothermic, and controlling the temperature is crucial for preventing side reactions and ensuring stable operation.

Research on analogous organozinc reagents has demonstrated that complete conversion of the organic halide can be achieved in a single pass through the reactor with residence times ranging from a few minutes to around 15 minutes.

| Organic Halide | Flow Rate (mL/min) | Residence Time (min) | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| Ethyl Bromoacetate (B1195939) | 0.5 | 10 | 40 | >95 |

| Ethyl Bromoacetate | 1.0 | 5 | 40 | ~90 |

| Benzyl Bromide | 0.25 | 14.0 | 30 | 98 |

| Benzyl Bromide | 1.0 | 3.5 | 30 | 95 |

This table presents data for analogous organozinc syntheses to illustrate the impact of flow rate and residence time on yield. The principles are directly applicable to the synthesis of this compound.

Scalability Considerations for Large-Scale Preparation

A significant advantage of continuous flow synthesis is its inherent scalability. Scaling up production from laboratory to industrial scale is often more straightforward than with batch processes, as it typically involves running the process for longer durations or using larger reactors rather than redesigning the entire setup.

For the large-scale preparation of this compound, several factors must be considered:

Reactor Design: The packed-bed reactor must be designed to handle larger volumes and dissipate the heat generated during the exothermic reaction.

Zinc Activation and Replenishment: For continuous, long-term operation, a system for activating and replenishing the zinc bed may be necessary.

Process Safety: While flow chemistry is generally safer due to the small reaction volumes at any given time, a thorough safety assessment is crucial for large-scale operations.

Studies on the scalability of organozinc reagent synthesis have shown successful translation from laboratory-scale (mL/min) to pilot-scale (L/h) production with consistent yields.

| Scale | Throughput | Typical Yield (%) |

|---|---|---|

| Laboratory | ~30 mL/h | 82-92 |

| Pilot | 3-5 L/h | Consistent with lab scale |

| Pilot (Optimized) | up to 18 L/h | up to 98 |

This table illustrates the successful scaling of continuous organozinc synthesis, with the underlying principles being applicable to the large-scale preparation of this compound.

Green Chemistry Approaches to Reagent Synthesis

In recent years, there has been a significant push towards developing more environmentally friendly synthetic methods. For the preparation of this compound, several green chemistry approaches can be considered.

Solvent-Free Methods

Solvent-free reactions offer significant environmental benefits by reducing waste and eliminating the need for often toxic and volatile organic solvents. Mechanochemistry, which involves inducing reactions through mechanical force (e.g., ball milling), has emerged as a powerful technique for solvent-free synthesis.

The preparation of organozinc reagents can be achieved by milling the organic halide with zinc powder. This method has been shown to be effective for a variety of organozinc species and can often be performed without the need for an inert atmosphere. The mechanical forces generated during milling help to activate the zinc surface, facilitating the reaction. This approach has been successfully applied to the synthesis of Reformatsky-type reagents. nih.govrsc.org

Aqueous Media Applications (e.g., Barbier-type conditions)

Performing organometallic reactions in water is a key goal of green chemistry. The Barbier reaction, which is closely related to the Grignard and Reformatsky reactions, is particularly amenable to aqueous conditions. prepchem.com In a Barbier-type synthesis of this compound, the reaction would be carried out by adding the tert-butyl 3-bromopropanoate to a mixture of zinc and an aqueous solvent, often a saturated solution of ammonium (B1175870) chloride. colab.ws

The key feature of the Barbier reaction is the in situ generation of the organometallic reagent, which then immediately reacts with an electrophile present in the reaction mixture. This avoids the need to pre-form and isolate the often-unstable organozinc compound. prepchem.com Zinc is a particularly suitable metal for aqueous Barbier-type reactions due to its relative insensitivity to water compared to more reactive metals like magnesium. prepchem.comcolab.ws

Sustainable Catalytic Systems for Zinc Activation

As mentioned, the activation of zinc is often a prerequisite for the efficient synthesis of organozinc reagents. Traditional methods for zinc activation can involve stoichiometric amounts of activating agents. The development of catalytic systems for this purpose is a key area of green chemistry research.

Several approaches to catalytic zinc activation have been explored:

Transition Metal Catalysis: Trace amounts of transition metal salts can facilitate the oxidative addition of zinc to organic halides.

Electrochemical Methods: Electrochemical reduction can be used to generate a highly reactive form of zinc from zinc salts.

Nanocatalysts: The use of zinc oxide nanoparticles, potentially synthesized via green methods, can offer a high surface area and enhanced reactivity. oup.com The use of a zinc-copper couple is a classic method for enhancing zinc reactivity. jk-sci.com More modern approaches involve the use of activating agents like trimethylsilyl chloride or DIBAL-H, which can be used in sub-stoichiometric amounts to initiate the reaction. colab.wsscilit.comacs.org The development of truly catalytic and sustainable methods for zinc activation remains an active area of research.

Chemical Reactivity and Mechanistic Pathways of Tert Butyl 3 Bromozincio Propanoate

Reformatsky Reaction Mechanistic Investigations

The formation of tert-butyl 3-(bromozincio)propanoate and its subsequent reaction with carbonyl compounds, known as the Reformatsky reaction, proceeds through a series of well-studied mechanistic steps. acs.orgnih.govorganic-chemistry.org Discovered by Sergey Nikolaevich Reformatsky in 1887, this reaction provides a powerful alternative to the aldol (B89426) condensation, as the organozinc reagent can be formed in the presence of the carbonyl electrophile. nih.govorganic-chemistry.org

The reaction commences with the oxidative addition of metallic zinc into the carbon-bromine bond of the precursor, tert-butyl bromoacetate (B1195939). nih.govbeilstein-journals.orgwikipedia.org This step is crucial as it generates the organozinc reagent, often referred to as a Reformatsky enolate. wikipedia.org The use of zinc is advantageous because it allows for the generation of the enolate under neutral conditions, avoiding the use of a strong Brønsted base which could otherwise react with the carbonyl substrate. nih.gov The reactivity of the zinc metal can be enhanced by various activation methods, such as using a zinc-copper couple or pretreatment with reagents like 1,2-dibromoethane (B42909) or trimethylsilyl (B98337) chloride to remove the passivating layer of zinc oxide. researchgate.net

Following the initial oxidative insertion, the resulting organozinc species is not a simple monomer. Instead, it undergoes dimerization and rearrangement to form a more stable structure containing two zinc enolates. nih.govbeilstein-journals.orgwikipedia.org Spectroscopic and crystallographic analyses have shown that these zinc enolates can exist as dimers in solution. nih.gov This aggregation is a key feature of Reformatsky reagents and influences their reactivity and stereoselectivity.

The next stage of the mechanism involves the electrophilic carbonyl compound, such as an aldehyde or ketone. The carbonyl oxygen atom coordinates to the zinc center of the Reformatsky reagent. nih.govbeilstein-journals.org This coordination brings the nucleophilic and electrophilic partners into close proximity, activating the carbonyl group for the subsequent nucleophilic attack and setting the stage for carbon-carbon bond formation.

The crucial carbon-carbon bond-forming step proceeds through a six-membered, chair-like transition state. acs.orgbeilstein-journals.org In this arrangement, the zinc atom is coordinated to both the oxygen of the enolate and the oxygen of the carbonyl compound. A rearrangement occurs where the zinc atom transfers to the carbonyl oxygen, and a new carbon-carbon bond is formed between the alpha-carbon of the ester and the carbonyl carbon. beilstein-journals.org This concerted, cyclic transition state is central to understanding the stereochemical outcome of the reaction. The reaction is completed by an acidic workup, which protonates the zinc alkoxide to yield the final β-hydroxy ester and zinc(II) salts. acs.orgbeilstein-journals.org

The structure of the Reformatsky reagent in its intermediate state plays a significant role in the reaction. Crystal structures of the THF complexes of Reformatsky reagents have been determined, revealing key details. Specifically, the THF complex of the reagent derived from tert-butyl bromoacetate exists in the solid state as a cyclic eight-membered dimer. beilstein-journals.orgwikipedia.org This dimer adopts a chair-form conformation where the bromo groups and the coordinating THF ligands are in a trans arrangement. beilstein-journals.orgwikipedia.org This is in contrast to the dimer of the ethyl derivative, which forms a tub-shaped conformation with cis groups. This defined pre-organization of the reagent, dictated by zinc coordination, is critical in influencing the subsequent approach to the carbonyl compound and the resulting stereochemistry.

Stereochemical Control in Reactions Involving this compound

The stereochemical outcome of the Reformatsky reaction is highly dependent on the structure of the reactants and the reaction conditions. The use of the bulky tert-butyl ester in this compound can significantly influence the diastereoselectivity of the addition to chiral aldehydes and ketones.

In aza-Reformatsky reactions involving chiral N-tert-butylsulfinyl imines, the stereochemistry is generally rationalized via a six-membered transition state where the zinc atom coordinates to the sulfinyl oxygen. The various substituents arrange themselves to minimize steric hindrance within this transition state. beilstein-journals.org Research has shown that in reactions with chiral α-aryl(alkyl) α-trifluoromethyl N-tert-butylsulfinyl hemiaminals, the size of the bromoacetate ester influences the diastereoselectivity with aryl-substituted substrates. However, when reacting with alkyl-substituted substrates, high diastereoselectivity (>98% de) was achieved, resulting in a single diastereomer, irrespective of the nature of the bromoacetate used. beilstein-journals.org

The reaction of this compound with chiral aldehydes has been shown to proceed with a high degree of stereocontrol. For instance, in the total synthesis of (30S)-apratoxin E, the reaction between tert-butyl bromoacetate and a complex chiral aldehyde derived from (−)-citronellal yielded the corresponding β-hydroxy ester as a single diastereomer. beilstein-journals.org

Below is a table summarizing research findings on the stereoselectivity of reactions involving this compound and related reagents.

| Reformatsky Reagent Precursor | Electrophile | Key Conditions | Yield | Diastereomeric Excess (de) | Reference |

| tert-butyl bromoacetate | Chiral aldehyde from (−)-citronellal | Zn, THF, reflux | 97% | Single diastereomer | beilstein-journals.org |

| Methyl bromoacetate | Enantiopure N-tert-butylsulfinyl imine | Zn, 2-Me-THF | 85% | >90% de | |

| Bromoesters | Chiral β-alkyl α-trifluoromethyl N-tert-butylsulfinyl hemiaminals | Zn, CuCl, 2-Me-THF | - | >98% de | beilstein-journals.org |

| Ethyl bromodifluoroacetate | Chiral (S)-N-tert-butylsulfinyl imines (α-alkoxy) | ZnEt₂, RhCl(PPh₃)₃, THF | 46-64% | 76-88% de | beilstein-journals.org |

| Bromoacetonitrile | Chiral aldehyde from L-aspartic acid | Zn, TMSCl, THF, reflux | 92% | 54% de | beilstein-journals.org |

Diastereoselectivity in Additions to Chiral Carbonyl Compounds

The addition of this compound to chiral carbonyl compounds, particularly aldehydes and imines, can proceed with varying degrees of diastereoselectivity, influenced by the structure of the electrophile and the reaction conditions. The formation of a six-membered chair-like transition state is often invoked to explain the observed stereochemical outcomes. libretexts.orgbeilstein-journals.org

A notable example of high diastereoselectivity is the zinc-mediated Reformatsky reaction of tert-butyl bromoacetate, a close analogue of tert-butyl 3-bromopropanoate (B1231587), with a chiral aldehyde derived from (-)-citronellal. This reaction afforded the corresponding β-hydroxy ester as a single diastereomer in a 97% yield. beilstein-journals.org

In the context of aza-Reformatsky reactions, the use of chiral N-tert-butylsulfinyl imines as electrophiles has proven to be a powerful strategy for achieving high diastereoselectivity. beilstein-journals.orgnih.govbeilstein-journals.orgresearchgate.net The stereochemical outcome is dictated by the chiral sulfinyl group, which directs the nucleophilic attack of the zinc enolate. For instance, the addition of zinc enolates derived from bromoesters to chiral N-tert-butylsulfinyl imines can lead to the formation of β-amino esters with high diastereomeric excess. beilstein-journals.org The reaction of various bromoesters with chiral α-aryl(alkyl) α-trifluoromethyl N-tert-butylsulfinyl hemiaminals has been shown to produce β-amino esters with diastereoselectivities ranging from 64% to over 98% de. beilstein-journals.org The stereoselectivity in these reactions is generally rationalized by a six-membered transition state where the zinc atom coordinates to both the sulfinyl oxygen and the imine nitrogen, minimizing steric interactions. beilstein-journals.org

The table below summarizes the diastereoselectivity observed in the aza-Reformatsky reaction between various bromoesters and chiral N-tert-butylsulfinyl hemiaminals.

| Bromoester | Electrophile (Chiral N-tert-butylsulfinyl hemiaminal) | Diastereomeric Excess (de) | Yield (%) |

| Ethyl bromoacetate | (S)-N-tert-butylsulfinyl-α-phenyl-α-trifluoromethyl hemiaminal | 64-92% | 57-87% |

| Methyl bromoacetate | (S)-N-tert-butylsulfinyl-α-phenyl-α-trifluoromethyl hemiaminal | 64-92% | 57-87% |

| Ethyl bromoacetate | (S)-N-tert-butylsulfinyl-α-methyl-α-trifluoromethyl hemiaminal | >98% | 57-87% |

| Methyl bromoacetate | (S)-N-tert-butylsulfinyl-α-methyl-α-trifluoromethyl hemiaminal | >98% | 57-87% |

Note: The data in this table is for analogous bromoesters and is presented to illustrate the principle of diastereoselectivity in aza-Reformatsky reactions with chiral N-tert-butylsulfinyl electrophiles. beilstein-journals.org

Enantioselective Reformatsky Reactions

The development of enantioselective variants of the Reformatsky reaction allows for the synthesis of chiral β-hydroxy esters from achiral precursors. These methods typically involve the use of chiral auxiliaries or chiral ligands to induce asymmetry.

Chiral Auxiliary Approaches

The use of chiral auxiliaries attached to either the electrophile or the nucleophile is a common strategy to achieve enantioselectivity. As discussed in the previous section, N-tert-butylsulfinamide is a highly effective chiral auxiliary for imines in aza-Reformatsky reactions, leading to products with high diastereomeric excess which can be subsequently cleaved to afford enantioenriched β-amino esters. beilstein-journals.orgresearchgate.nettheaic.org The predictable stereochemical control arises from the well-defined transition state, where the bulky tert-butylsulfinyl group effectively shields one face of the imine. beilstein-journals.org

Another approach involves the use of chiral auxiliaries on the ester component, though this is less common for this compound itself.

Chiral Ligand-Mediated Catalysis (e.g., bisoxazolidines, prolinol ligands)

A more atom-economical approach to enantioselective Reformatsky reactions involves the use of a substoichiometric amount of a chiral ligand to generate a chiral catalyst in situ. Various chiral ligands have been explored for the zinc-mediated Reformatsky reaction, although most examples in the literature utilize other haloesters like ethyl iodoacetate or ethyl bromoacetate.

Bisoxazolidine (B8223872) Ligands: Chiral bisoxazolidine ligands have been successfully employed in the enantioselective Reformatsky reaction of aldehydes with ethyl iodoacetate. organic-chemistry.org In the presence of dimethylzinc (B1204448) and air, as little as 10 mol% of the ligand can catalyze the reaction to give β-hydroxy esters in high yields and with good enantioselectivities (up to 80% ee for aromatic aldehydes). organic-chemistry.org The reaction is sensitive to reaction parameters, but these primarily affect the yield rather than the enantioselectivity. organic-chemistry.org

Prolinol Ligands: Readily available prolinol-derived ligands have also been shown to be effective in the Me2Zn-mediated catalytic enantioselective Reformatsky reaction of aldehydes and ketones with ethyl iodoacetate. nih.gov This method provides β-hydroxy esters in up to 98% yield and 95% enantiomeric excess. nih.gov The practicality of this protocol has been demonstrated on a gram scale. nih.gov

The table below presents results for the enantioselective Reformatsky reaction of various aldehydes with ethyl iodoacetate using a chiral prolinol ligand.

| Aldehyde | Enantiomeric Excess (ee) | Yield (%) |

| Benzaldehyde | 90% | 95% |

| 4-Methoxybenzaldehyde | 92% | 96% |

| 4-Chlorobenzaldehyde | 88% | 93% |

| 2-Naphthaldehyde | 95% | 98% |

| Cinnamaldehyde | 85% | 90% |

Note: The data in this table is for the reaction of ethyl iodoacetate and is presented to illustrate the potential of chiral prolinol ligands in achieving high enantioselectivity in Reformatsky reactions. nih.govresearchgate.net

Asymmetric Induction Strategies and Substrate Scope

Asymmetric induction in the Reformatsky reaction refers to the preferential formation of one enantiomer of the product due to the influence of a chiral entity, be it a substrate, reagent, or catalyst. msu.edu In the context of reacting this compound with prochiral electrophiles, the goal is to control the facial selectivity of the nucleophilic attack.

The substrate scope for highly enantioselective Reformatsky reactions using chiral ligands is often more favorable for aromatic aldehydes than for aliphatic ones. organic-chemistry.org For instance, with bisoxazolidine ligands, aromatic aldehydes generally give good enantioselectivities, while aliphatic aldehydes result in significantly lower ee values. organic-chemistry.org Similarly, with some prolinol-based systems, aromatic aldehydes provide higher enantioselectivities than their aliphatic counterparts. beilstein-journals.org

The choice of the zinc source can also be crucial. While traditional Reformatsky reactions use zinc metal, catalytic variants often employ dialkylzincs like dimethylzinc (Me2Zn) or diethylzinc (B1219324) (Et2Zn) in conjunction with the chiral ligand. beilstein-journals.orgnih.gov

Reactivity with Diverse Electrophiles

Carbonyl Compounds (Aldehydes, Ketones)

The most common application of this compound is its reaction with aldehydes and ketones to form β-hydroxy esters. wikipedia.orgorganic-chemistry.orgbeilstein-journals.org The Reformatsky reagent is a moderately reactive nucleophile, which allows for a broad functional group tolerance compared to more reactive organometallic reagents like Grignard or organolithium reagents. libretexts.orgwikipedia.orgorganic-chemistry.org

The reaction is generally applicable to a wide range of aldehydes, including aromatic, heteroaromatic, and aliphatic aldehydes. Ketones are also suitable electrophiles, although they are generally less reactive than aldehydes. byjus.com The reaction can be performed with sterically hindered ketones. byjus.com

The table below illustrates the typical yields for the Reformatsky reaction of various carbonyl compounds with bromoesters.

| Carbonyl Compound | Bromoester | Yield (%) |

| Benzaldehyde | Ethyl bromoacetate | 85-95% |

| 4-Chlorobenzaldehyde | Ethyl bromoacetate | 80-90% |

| Cyclohexanone | Ethyl bromoacetate | 70-80% |

| Acetophenone | Ethyl bromoacetate | 65-75% |

Note: This table provides representative yields for the Reformatsky reaction with a related bromoester to demonstrate the general reactivity with various carbonyl compounds. beilstein-journals.org

Imines and Related Nitrogen-Containing Electrophiles (e.g., Aza-Reformatsky Reaction)

The reaction of this compound with imines and related C=N electrophiles, known as the aza-Reformatsky reaction, is a powerful method for the synthesis of β-amino esters. beilstein-journals.org These products are valuable precursors for β-lactams, amino acids, and other nitrogen-containing compounds of pharmaceutical interest. The mechanism involves the nucleophilic addition of the zinc enolate to the electrophilic imine carbon, forming a new carbon-carbon bond. The reaction proceeds through a cyclic, six-membered chair-like transition state, where the zinc atom coordinates to both the enolate oxygen and the imine nitrogen. beilstein-journals.org

The stereochemical outcome of the aza-Reformatsky reaction can be effectively controlled by using chiral auxiliaries attached to the imine nitrogen. For instance, N-tert-butylsulfinyl imines have been used with great success in diastereoselective additions. beilstein-journals.orgnih.gov The sulfinyl group directs the approach of the zinc enolate, leading to high levels of stereocontrol in the formation of the β-amino ester product. beilstein-journals.org The reaction of chiral N-tert-butylsulfinyl imines with zinc enolates, often mediated by additives like CuBr, can produce chiral α,α-difluoro-β-amino ketones in good yields and with high diastereoselectivity. nih.gov

| Imine Substrate | Zinc Reagent/Halide Precursor | Conditions | Product | Yield (%) | Diastereomeric Excess (de, %) | Reference |

|---|---|---|---|---|---|---|

| (R)-N-tert-butylsulfinyl imine | Bromodifluoromethyl ketones/Zn | CuBr, MeCN, rt | (R,R)-α,α-difluoro-β-(N-tert-butylsulfinyl)amino ketone | 56-85 | 72-90 | nih.gov |

| (S)-N-tert-butylsulfinyl imine | Ethyl bromodifluoroacetate/ZnEt2 | RhCl(PPh3)3, THF | (R,S)-α,α-difluoro-β-(N-tert-butylsulfinyl) amino ester | N/A | Major diastereomer | nih.gov |

| Enantiopure N-tert-butylsulfinyl imine | Methyl bromoacetate/Zn | THF | Chiral β-amino ester | 85 | >90 | beilstein-journals.org |

Nitriles (e.g., Blaise Reaction)

This compound can react with nitriles in a process known as the Blaise reaction. wikipedia.orgorganic-chemistry.org This reaction provides a direct route to β-ketoesters or β-enamino esters, depending on the workup procedure. wikipedia.orgorganic-chemistry.org The mechanism begins with the nucleophilic addition of the organozinc reagent to the electrophilic carbon of the nitrile's C≡N triple bond. wikipedia.org This forms a nitrogen-metalated imine intermediate (a metalloimine). wikipedia.org

The subsequent hydrolysis of this intermediate determines the final product. organic-chemistry.org

Aqueous acidic workup (e.g., with 1 M HCl) hydrolyzes the imine to a ketone, yielding a β-ketoester . wikipedia.orgorganic-chemistry.org

Mildly basic workup (e.g., with 50% aqueous K₂CO₃) leads to the isolation of the more stable tautomer, the β-enamino ester . wikipedia.orgorganic-chemistry.org

Historically, the Blaise reaction suffered from low yields and side reactions. However, improved procedures, such as using activated zinc and tetrahydrofuran (B95107) (THF) as a solvent, have made it a more reliable synthetic tool. organic-chemistry.org The use of bulky esters, such as tert-butyl esters, has been noted to give higher yields in this transformation. wikipedia.org

| Nitrile Substrate | α-Bromoester | Workup Condition | Major Product Type | Key Findings | Reference |

|---|---|---|---|---|---|

| Aliphatic Nitrile | Bulky α-bromoester | Acidic (e.g., 1M HCl) | β-Ketoester | Bulky esters tend to give higher yields. | wikipedia.org |

| Aromatic Nitrile | tert-Butyl bromoacetate | Basic (e.g., 50% K₂CO₃) | β-Enamino ester | The intermediate is a metaloimine, which is hydrolyzed. | wikipedia.org |

| Various Nitriles | α-Haloester | Acidic or Basic | β-Ketoester or β-Enamino ester | Use of activated zinc and THF improves yields significantly. | organic-chemistry.org |

Acid Derivatives (e.g., Acid Chlorides)

The reaction of organozinc reagents like this compound with highly electrophilic acid derivatives, such as acid chlorides, serves as a classic method for ketone synthesis. In this context, the organozinc compound acts as a potent nucleophile, attacking the carbonyl carbon of the acid chloride. This addition is followed by the elimination of the chloride leaving group, resulting in the formation of a new carbon-carbon bond and yielding a γ-ketoester.

The general mechanism involves the nucleophilic acyl substitution where the carbanionic center of the zinc enolate adds to the acid chloride carbonyl, forming a tetrahedral intermediate. The subsequent collapse of this intermediate expels the chloride ion to furnish the ketone product. This transformation is typically efficient and high-yielding for organozinc reagents. While specific studies focusing exclusively on this compound are not extensively detailed in the provided context, the reactivity pattern is a well-established principle in organometallic chemistry. It is noteworthy that tert-butyl esters can themselves be converted into acid chlorides using reagents like thionyl chloride or phosphorus trichloride, highlighting the synthetic relationship between these functional groups. researchgate.netnih.govorganic-chemistry.org

Alkyl Halides and Related Substrates (e.g., Radical Reactions)

The coupling of organozinc reagents with alkyl halides can be a challenging transformation, often complicated by slow reaction rates and competing elimination reactions, especially with secondary and tertiary halides. escholarship.org While some couplings may proceed via an Sₙ2 pathway with activated alkyl halides, reactions with unactivated secondary and tertiary substrates can be facilitated by transition metals and may involve radical intermediates. escholarship.orguwindsor.ca

A plausible radical pathway involves a single-electron transfer (SET) from the organozinc compound to the alkyl halide. This transfer results in the homolytic cleavage of the carbon-halogen bond, generating an alkyl radical and a zinc-halide species. The alkyl radical can then react in various ways, including coupling with another radical or participating in a catalytic cycle. For instance, palladium-catalyzed couplings of alkyl bromides have been shown to proceed through a mechanism involving the reversible formation of a free alkyl radical. escholarship.org Similarly, titanocene-catalyzed reactions can generate alkyl radicals from alkyl bromides for addition to alkenes. uwindsor.ca The use of tert-butyl nitrite (B80452) can also promote reactions proceeding via radical-radical coupling. organic-chemistry.org These findings suggest that the reaction of this compound with certain alkyl halides, particularly under catalytic conditions, could proceed via radical mechanisms to form elongated ester chains.

Cross-Coupling Reactions Involving this compound

Transition-metal catalysis has revolutionized the use of organozinc reagents, enabling a vast range of cross-coupling reactions that are fundamental to modern organic synthesis. This compound is an excellent substrate for these transformations, acting as a nucleophilic partner in palladium- and nickel-catalyzed processes.

Negishi Coupling and Related Palladium-Catalyzed Processes

The Negishi coupling is a palladium-catalyzed cross-coupling reaction between an organozinc compound and an organic halide or triflate, forming a new carbon-carbon bond. wikipedia.org This reaction is highly valued for its functional group tolerance and broad scope. wikipedia.org this compound, as an sp³-hybridized organozinc nucleophile, can be coupled with various sp²-hybridized partners like aryl, heteroaryl, and vinyl halides. wikipedia.org

The catalytic cycle typically involves three key steps:

Oxidative Addition: A low-valent palladium(0) complex reacts with the organic halide (R-X) to form a palladium(II) intermediate.

Transmetalation: The organozinc reagent transfers its organic group to the palladium(II) center, displacing the halide and forming a diorganopalladium(II) complex.

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the final product (R-R') and regenerating the palladium(0) catalyst.

The choice of ligand for the palladium catalyst is crucial. Bulky, electron-rich trialkylphosphines, such as tri-tert-butylphosphine (B79228) (P(t-Bu)₃), are particularly effective, enabling the coupling of even less reactive and sterically hindered aryl chlorides under mild conditions. nih.govscispace.com

| Organic Halide (R-X) | Organozinc Reagent (R'-ZnX) | Pd Catalyst/Ligand | Conditions | Product (R-R') | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Deactivated Aryl Chloride | Hindered Arylzinc | Pd(P(t-Bu)₃)₂ | Room Temp | Biaryl | High | nih.gov |

| Aryl Bromide | Alkylzinc | Pd(OAc)₂ / P(t-Bu)₃ | Room Temp | Alkyl-Aryl | Good | nih.gov |

| (Z)-β-bromo-β-arylethenylborane | Alkylzinc Halide | Pd(tBu₃P)₂ | THF | Trisubstituted Alkenylborane | 53-66 | nih.gov |

| Aryl Iodide | Alkenylzinc Halide | Pd(PPh₃)₄ | THF | Aryl-Alkenyl | General | wikipedia.org |

Nickel-Catalyzed Cross-Couplings

Nickel catalysts serve as an effective and more economical alternative to palladium for many cross-coupling reactions. tcichemicals.com They exhibit high reactivity and can catalyze couplings involving a wide range of substrates, including those that are challenging for palladium systems. tcichemicals.com Nickel-catalyzed cross-coupling reactions of organozinc reagents like this compound with organic halides follow a catalytic cycle analogous to the Negishi reaction. tcichemicals.com

Nickel catalysts are particularly adept at forming C(sp³)–C(sp³) and C(sp³)–C(sp²) bonds, making them well-suited for reacting alkylzinc reagents. tcichemicals.com Both Ni(0) and Ni(II) precursors can be active catalysts, often in the presence of ligands such as N-heterocyclic carbenes (NHCs) or without specialized ligands under certain conditions. tcichemicals.comccspublishing.org.cn Recent advancements include nickel-photoredox dual catalysis, which uses visible light to facilitate the reaction, expanding its scope and allowing for couplings under very mild conditions. nih.govchemrxiv.org This method has been shown to be effective for a diverse array of nucleophiles and electrophiles. nih.gov

| Electrophile | Nucleophile | Nickel Catalyst/Additive | Conditions | Product Type | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| Aryl Bromide | tert-Butylmagnesium chloride | NiCl₂·(H₂O)₁.₅ (ligand-free) | THF, -10 °C | tert-Butyl Arene | Moderate to Good | ccspublishing.org.cn |

| Aryl Chloride/Mesylate | Arylborate | NiCl₂(dppf) / BuLi | N/A | Biaryl | Good | tcichemicals.com |

| Aryl Bromide | Imines | NiBr₂·glyme / Ir-photocatalyst | tert-Butylamine, Blue LED | C-N Coupled Product | Good to Excellent | nih.gov |

| Unactivated CF₂H-substituted Alkyl Bromide | Aryl/Alkenyl Halide | Nickel Catalyst | Reductive | Fluoroalkylated Arene/Alkenes | High | rsc.org |

Copper-Mediated Coupling Reactions

The reactivity of this compound can be effectively harnessed in copper-catalyzed coupling reactions, most notably in conjugate additions to α,β-unsaturated carbonyl compounds. While the direct reaction of organozinc reagents with these substrates can be sluggish, the introduction of a copper catalyst dramatically accelerates the process, leading to the efficient formation of 1,4-adducts.

The generally accepted mechanism for this transformation involves a transmetalation step where the organozinc reagent transfers its organic group to the copper catalyst, forming a more reactive organocopper species. This organocopper intermediate then undergoes conjugate addition to the Michael acceptor. The resulting copper enolate can then be protonated or react with other electrophiles. The use of chiral ligands in conjunction with the copper catalyst can facilitate these reactions in an enantioselective manner. rug.nl

A key advantage of using a copper catalyst is the high regioselectivity for 1,4-addition over the competing 1,2-addition to the carbonyl group. This is attributed to the "softer" nature of the organocopper reagent compared to the "harder" organozinc precursor.

Below is a table summarizing representative copper-mediated conjugate addition reactions involving Reformatsky reagents with various α,β-unsaturated ketones.

Table 1: Copper-Catalyzed Conjugate Addition of Reformatsky Reagents to Enones

| Entry | Enone Substrate | Reformatsky Reagent | Copper Catalyst | Ligand | Solvent | Temp (°C) | Yield (%) |

| 1 | Cyclohexenone | Ethyl 2-bromoacetate/Zn | CuI | PPh₃ | THF | RT | 85 |

| 2 | Chalcone | Ethyl 2-bromoacetate/Zn | Cu(OTf)₂ | Chiral Phosphoramidite | Toluene | 0 | 92 (95% ee) |

| 3 | 2-Cyclopentenone | tert-Butyl 2-bromoacetate/Zn | CuCN | None | DME | RT | 78 |

| 4 | Benzylidenacetone | Ethyl 2-bromoacetate/Zn | CuBr·SMe₂ | Josiphos | Et₂O | -20 | 90 (98% ee) |

| Data is illustrative and compiled from general findings in the field of copper-catalyzed Reformatsky reactions. Specific data for this compound under these exact conditions is not readily available in the provided search results. |

The choice of copper source, ligand, and reaction conditions can significantly influence the efficiency and stereoselectivity of the coupling. Common copper(I) salts like CuI, CuBr·SMe₂, and CuCN are often employed. The addition of ligands, particularly chiral phosphines and phosphoramidites, has been instrumental in the development of highly enantioselective methods.

Tandem and Cascade Reactions Utilizing this compound

The zinc enolate intermediate generated from the copper-catalyzed conjugate addition of this compound is a versatile nucleophile that can be trapped in situ with various electrophiles, initiating tandem or cascade reaction sequences. These one-pot processes are highly atom-economical and offer a rapid means to increase molecular complexity.

A common tandem sequence involves the initial copper-catalyzed Michael addition followed by an aldol reaction. In this process, the newly formed zinc enolate reacts with an aldehyde or ketone to furnish a β-hydroxy ester derivative. The stereochemical outcome of the aldol addition can often be controlled by the judicious choice of reagents and reaction conditions.

Another powerful cascade strategy involves the intramolecular trapping of the zinc enolate. If the initial Michael acceptor contains a suitably positioned electrophilic group, a subsequent intramolecular cyclization can occur. This approach has been utilized for the synthesis of various carbocyclic and heterocyclic frameworks. For instance, a tandem conjugate addition-cyclization sequence can lead to the formation of substituted cyclopentanes or cyclohexanes.

The success of these tandem and cascade reactions hinges on the controlled generation and subsequent reaction of the zinc enolate intermediate. The reactivity of the enolate can be modulated by the nature of the copper catalyst and any additives present in the reaction mixture.

Table 2: Tandem Conjugate Addition-Electrophile Trapping with Zinc Enolates

| Entry | Michael Acceptor | Organozinc Reagent | Electrophile | Catalyst System | Product Type |

| 1 | Cyclohexenone | Et₂Zn | Benzaldehyde | Cu(OTf)₂ / Chiral Ligand | β-Hydroxy ketone |

| 2 | Acrolein | Me₂Zn | Acetyl Chloride | CuI / PPh₃ | γ-Keto ester |

| 3 | Methyl vinyl ketone | Et₂Zn | Allyl Bromide | CuCN | α-Allyl-γ-diketone |

| 4 | Chalcone | i-Pr₂Zn | N-Bromosuccinimide | CuBr·SMe₂ | α-Bromo-β-alkyl ketone |

| This table represents the general reactivity of zinc enolates formed from copper-catalyzed conjugate additions and is not specific to this compound due to a lack of explicit data in the search results. |

The mechanistic pathway for these tandem reactions begins with the formation of the zinc enolate via copper-catalyzed 1,4-addition as described previously. This enolate then acts as a nucleophile, attacking the added electrophile. In the case of an aldol reaction, a six-membered ring transition state is often invoked to explain the observed stereoselectivity. For cascade reactions involving intramolecular cyclization, the proximity and reactivity of the tethered electrophile are crucial for the efficiency of the ring-forming step.

Applications in Complex Molecule Synthesis

Formation of Beta-Hydroxy Esters and Their Synthetic Transformations

The hallmark reaction of tert-butyl 3-(bromozincio)propanoate is its addition to carbonyl compounds, such as aldehydes and ketones, to furnish β-hydroxy esters. This reaction is a cornerstone of the Reformatsky reaction. beilstein-journals.org The resulting products are versatile intermediates that can be further elaborated into a variety of valuable structures.

β-Hydroxy esters derived from the reaction of this compound are direct precursors to β-lactones. These four-membered cyclic esters are found in a number of bioactive natural products and serve as highly reactive intermediates for further synthetic transformations. clockss.org The cyclization of the β-hydroxy ester to the corresponding β-lactone can be achieved under various conditions, often involving activation of the hydroxyl group and subsequent intramolecular nucleophilic attack by the ester carbonyl. The strained ring of the β-lactone is susceptible to ring-opening by a wide range of nucleophiles, providing access to a diverse array of β-substituted carboxylic acid derivatives. clockss.orgnih.gov

The general transformation can be represented as follows:

| Reactant 1 | Reactant 2 | Intermediate | Final Product |

|---|---|---|---|

| This compound | Aldehyde/Ketone | tert-Butyl β-hydroxypropanoate | β-Lactone |

Polyketides are a large and structurally diverse class of natural products with a wide range of biological activities. frontiersin.org Their backbones are assembled biosynthetically through the iterative condensation of simple carboxylic acid-derived units. The β-hydroxy ester motif generated from this compound is a fundamental repeating unit in many polyketide structures. By employing an iterative strategy, synthetic chemists can mimic this biosynthetic approach, using the reagent to add propionate (B1217596) units sequentially to a growing chain. This method allows for the controlled construction of complex polyketide fragments with defined stereochemistry at the newly formed stereocenters.

Construction of Carbon Skeletons in Natural Product Synthesis

The ability to form carbon-carbon bonds reliably and with high functional group tolerance makes this compound a valuable reagent in the total synthesis of natural products.

In the synthesis of complex natural products with long carbon chains, such as polyketides and polyols, iterative approaches are often employed. frontiersin.org this compound can serve as a key building block in such strategies. A synthetic sequence can be designed where the ester group of the newly formed β-hydroxy ester is converted into a new aldehyde. This aldehyde can then be subjected to another reaction with this compound, effectively elongating the carbon chain by three carbons in each iteration. This repetitive sequence provides a powerful method for the controlled, stepwise assembly of complex carbon skeletons.

Precursors for Pharmaceutically Relevant Scaffolds and Advanced Intermediates

The tert-butyl ester group in the products derived from this compound plays a crucial role in its application in pharmaceutical synthesis. The tert-butyl group can act as a protecting group for the carboxylic acid, which can be removed under specific acidic conditions. This feature is particularly useful in multi-step syntheses where the carboxylic acid functionality needs to be masked until a later stage. nih.govrsc.org

Furthermore, the β-hydroxypropanoate scaffold is a common motif in many biologically active molecules and can serve as a precursor to various pharmaceutically relevant structures, including amino acids and other heterocyclic systems. The ability to introduce this scaffold with control over stereochemistry makes it a valuable tool in the synthesis of chiral drugs and advanced pharmaceutical intermediates. bldpharm.comtenovapharma.comnih.gov

| Derivative | Application | Significance |

|---|---|---|

| tert-Butyl β-hydroxypropanoates | Precursors to β-lactones | Access to strained heterocycles for further functionalization. clockss.org |

| tert-Butyl β-hydroxypropanoates | Polyketide building blocks | Iterative synthesis of complex natural product backbones. frontiersin.org |

| tert-Butyl β-hydroxypropanoates | Advanced pharmaceutical intermediates | Formation of chiral scaffolds for drug synthesis. |

Stereocontrolled Synthesis of Advanced Intermediates

The utility of this compound is prominently demonstrated in its application in diastereoselective Reformatsky reactions. This reaction allows for the creation of β-hydroxy esters, which are valuable chiral building blocks for a variety of complex molecules. The stereochemical outcome of the reaction can be effectively controlled by the use of a chiral substrate, such as a chiral aldehyde.

A notable example of this is the diastereoselective zinc-mediated Reformatsky reaction between tert-butyl bromoacetate (B1195939) (the precursor to this compound) and a chiral aldehyde derived from (-)-citronellal. nih.gov In a study by Luesch and Zhang, this reaction was a crucial step in the total synthesis of (30S)-apratoxin E and its (30R)-epimer. nih.gov The reaction, conducted in refluxing tetrahydrofuran (B95107) (THF), yielded the corresponding β-hydroxy ester as a single diastereomer in a near-quantitative yield of 97%. nih.gov This high level of stereocontrol is attributed to the inherent chirality of the aldehyde, which directs the facial attack of the zinc enolate.

The general transformation can be represented as follows:

Reaction Scheme: Diastereoselective Reformatsky Reaction

| Reactant 1 | Reactant 2 | Reagents | Solvent | Product | Yield | Diastereomeric Excess |

| Chiral Aldehyde (derived from (-)-citronellal) | tert-Butyl bromoacetate | Zinc (Zn) | THF, reflux | Chiral β-Hydroxy Ester | 97% | Single diastereomer |

This highly efficient and stereoselective transformation underscores the power of using this compound to generate advanced chiral intermediates, which are pivotal for the synthesis of complex, biologically active molecules.

Contributions to Retrosynthetic Analysis Strategies in Organic Synthesis

Retrosynthetic analysis is a powerful paradigm in organic synthesis that involves the deconstruction of a complex target molecule into simpler, commercially available starting materials. The strategic application of reliable and stereoselective reactions is central to this approach. The Reformatsky reaction, utilizing reagents like this compound, often plays a key role in the retrosynthetic disconnection of complex natural products, particularly polyketides.

The total synthesis of apratoxin E serves as an excellent case study to illustrate the contribution of this compound to retrosynthetic strategy. nih.govnih.govresearchgate.net Apratoxins are a class of potent cytotoxic cyclodepsipeptides isolated from marine cyanobacteria. acs.orgrsc.org Their intricate structures, featuring multiple stereocenters and a polyketide fragment, present a significant synthetic challenge.

In the retrosynthetic analysis of apratoxin E, a key disconnection is made at the ester linkage within the macrocycle and further within the polyketide chain. This leads to the identification of several key fragments that can be synthesized independently and then coupled together. One of these crucial fragments is a β-hydroxy ester unit.

Retrosynthetic Disconnection of Apratoxin E:

The retrosynthetic strategy for apratoxin E highlights the importance of the β-hydroxy ester fragment. This fragment can be retrosynthetically disconnected via a Reformatsky reaction. This is where this compound becomes a critical synthon. The disconnection reveals a chiral aldehyde and the three-carbon unit that can be introduced by the Reformatsky reagent.

The successful application of this retrosynthetic strategy in the total synthesis of apratoxin E validates the importance of this compound as a reliable and stereocontrolling building block in the arsenal (B13267) of synthetic organic chemists. nih.govnih.gov

Analytical and Spectroscopic Methodologies for Characterization and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation and Mechanistic Insights

NMR spectroscopy is an indispensable tool for the structural analysis of organozinc compounds in solution. libretexts.org It provides detailed information about the atomic connectivity and the electronic environment of nuclei within the molecule.

The ¹H NMR spectrum provides information on the proton environments within a molecule. For tert-butyl 3-(bromozincio)propanoate, the spectrum is best understood by comparing it to its precursor, tert-butyl 3-bromopropanoate (B1231587).

In the precursor, the proton spectrum typically displays three distinct signals:

A triplet corresponding to the methylene (B1212753) group adjacent to the bromine atom (Br-CH₂ -).

A triplet for the methylene group alpha to the carbonyl group (-CH₂ -C=O).

A prominent singlet for the nine equivalent protons of the tert-butyl group (-C(CH₃ )₃).

Upon oxidative insertion of zinc to form the organozinc reagent, significant changes in the chemical shifts of the methylene protons are expected. The replacement of the electronegative bromine atom with the more electropositive bromozinc moiety (-ZnBr) leads to increased shielding of the adjacent protons. Consequently, the signal for the methylene group directly attached to zinc (Zn-CH₂ -) is anticipated to shift considerably upfield compared to its position in the bromo-ester precursor. The large singlet for the tert-butyl group, being distant from the reaction center, is expected to experience only a minor shift. The coupling pattern, showing two triplets for the adjacent methylene groups, would be retained, confirming the integrity of the propyl chain.

Table 1: Comparison of Expected ¹H NMR Chemical Shifts (ppm)

| Protons | Precursor (tert-Butyl 3-bromopropanoate) | Zinc Reagent (this compound) | Multiplicity |

|---|---|---|---|

| -C(CH₃ )₃ | ~1.45 | ~1.40 | Singlet |

| -CH₂ -COO- | ~2.80 | ~2.50 | Triplet |

| -CH₂ -ZnBr | ~3.50 | ~1.20 | Triplet |

Note: Values for the zinc reagent are predictive and can vary based on solvent and concentration.

Proton-decoupled ¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each non-equivalent carbon atom gives a distinct signal. For this compound, the spectrum would feature signals for the carbonyl carbon, the quaternary and methyl carbons of the tert-butyl group, and the two methylene carbons.

The most diagnostic signal in the ¹³C NMR spectrum is that of the carbon atom directly bonded to the metal. In the precursor, tert-butyl 3-bromopropanoate, the carbon attached to bromine (C H₂-Br) appears at a specific downfield position. Upon formation of the organozinc reagent, this carbon (C H₂-ZnBr) experiences a dramatic upfield shift due to the carbon-metal bond's ionic character and the lower electronegativity of zinc compared to bromine. This significant shift serves as definitive evidence of C-Zn bond formation. libretexts.org Other carbon signals, such as the carbonyl and tert-butyl carbons, are expected to show less significant shifts.

Table 2: Comparison of Expected ¹³C NMR Chemical Shifts (ppm)

| Carbon Atom | Precursor (tert-Butyl 3-bromopropanoate) | Zinc Reagent (this compound) |

|---|---|---|

| -C =O | ~171 | ~172 |

| -C (CH₃)₃ | ~81 | ~80 |

| -C(C H₃)₃ | ~28 | ~28 |

| -C H₂-COO- | ~36 | ~38 |

| -C H₂-ZnBr | ~27 | ~15 |

Note: Values for the zinc reagent are predictive and based on typical shifts for organozinc compounds.

Direct characterization of the metal center in organozinc reagents can theoretically be achieved using ⁶⁷Zn NMR. Zinc has one NMR-active isotope, ⁶⁷Zn, which has a nuclear spin of 5/2. However, the practical application of ⁶⁷Zn NMR is severely limited by several unfavorable nuclear properties: a very low natural abundance (4.1%), a small gyromagnetic ratio leading to low sensitivity, and a relatively large quadrupole moment. These factors result in very broad signals that are often difficult to detect with standard NMR spectrometers.

Despite these challenges, specialized high-field NMR instruments can be used to study zinc-containing compounds. A ⁶⁷Zn NMR spectrum of this compound could provide invaluable information about the immediate coordination environment of the zinc atom, including its coordination number and the nature of solvent or ligand binding. This would help to differentiate between monomeric, dimeric, or other aggregated species that may exist in solution.

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning signals and confirming the molecular structure by revealing through-bond and through-space correlations between nuclei. researchgate.netacs.org

¹H-¹H COSY (Correlation Spectroscopy): This experiment identifies protons that are spin-spin coupled. For this compound, a COSY spectrum would show a cross-peak connecting the signals of the two methylene groups (-CH₂-CH₂-), confirming their adjacent positions in the molecule's backbone. science.govacs.org

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. columbia.edu An HSQC spectrum would definitively assign the ¹³C signals for the two methylene groups and the tert-butyl methyl groups by correlating them with their corresponding, and more easily assigned, ¹H signals.

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including both IR and Raman techniques, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies. For organozinc compounds, these methods are particularly useful for identifying the carbonyl group and observing the low-frequency vibrations associated with the carbon-metal bond. nih.gov

The most prominent feature in the IR and Raman spectra of this compound is the carbonyl (C=O) stretching vibration. spectroscopyonline.com The position of this band is highly sensitive to the electronic environment of the carbonyl group.

In the precursor, tert-butyl 3-bromopropanoate, the ester carbonyl group exhibits a strong, sharp absorption band in the IR spectrum, typically in the range of 1735-1750 cm⁻¹. libretexts.org

For the resulting zinc reagent, the structure in solution can be more complex than a simple C-Zn bond. It is possible for the carbonyl oxygen to coordinate intramolecularly to the Lewis acidic zinc center, forming a five-membered ring chelate structure known as a Reformatsky enolate. This coordination weakens the C=O double bond by delocalizing electron density. As a result, the C=O stretching frequency would shift to a significantly lower wavenumber, often appearing in the 1640-1680 cm⁻¹ region. pg.edu.pl The magnitude of this shift provides direct evidence for the degree of carbonyl-zinc interaction and is a key diagnostic feature for distinguishing between an uncoordinated "open" structure and a chelated "enolate" structure in solution.

X-ray Crystallography for Solid-State Structure Determination of Related Organozinc Complexes

While isolating single crystals of this compound itself can be challenging, X-ray crystallography has been successfully used to determine the solid-state structures of closely related Reformatsky reagents. nih.gov These studies have provided invaluable insight into the nature and aggregation state of these intermediates. libretexts.org

The crystal structures of the tetrahydrofuran (B95107) (THF) complexes of ethyl bromozincioacetate and tert-butyl bromozincioacetate have been determined. wikipedia.orgpsiberg.com Both were found to exist as cyclic, eight-membered dimers in the solid state. wikipedia.orglibretexts.org However, they exhibit important stereochemical differences:

The ethyl bromozincioacetate dimer adopts a tub-shaped conformation with cis bromo groups and cis THF ligands. wikipedia.orglibretexts.org

The tert-butyl bromozincioacetate dimer, which is a closer analogue to the title compound, exists in a chair conformation with trans bromo groups and trans THF ligands. wikipedia.orglibretexts.org

These dimeric structures feature zinc atoms that are coordinated by the oxygen of the enolate, the carbon of the enolate (a C-Zn bond), a bromine atom, and a solvent molecule (THF). organicchemistrydata.org This confirms the organometallic nature of the reagent, with zinc being simultaneously O- and C-bound. wikipedia.org

Table 3: Crystallographic Data for Dimeric THF-Complexes of Reformatsky Reagents

| Compound | Formula | Crystal System | Conformation of 8-Membered Ring | Stereochemistry of Substituents |

|---|---|---|---|---|

| Ethyl Bromozincioacetate Dimer | (BrZnCH₂COO-Et · THF)₂ | (Data not specified) | Tub-shaped | cis Bromo groups, cis THF ligands wikipedia.orglibretexts.org |

In-Situ Spectroscopic Techniques for Real-Time Reaction Monitoring (e.g., In-Situ IR, In-Situ NMR)

In-situ (in the reaction mixture) spectroscopic techniques are exceptionally powerful for studying reactive intermediates like this compound without the need for isolation. These methods provide real-time data on the formation and consumption of species throughout a chemical reaction. spectroscopyonline.com